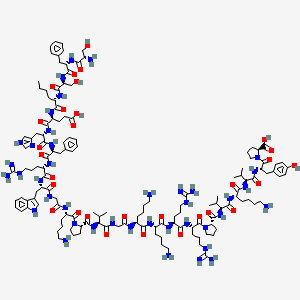
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The first paper describes the synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, which is used as a sulfonating agent for amines . This suggests that similar sulfonyl chloride compounds, like 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride, could potentially be synthesized through related methods and used for sulfonation reactions.
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the papers, the structure of related compounds, such as the Dios group, indicates that these molecules are likely to have a stable configuration under various conditions due to the presence of the sulfonyl group .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of this compound. However, the first paper indicates that the Dios group can be used to activate amines for alkylation reactions, which implies that similar sulfonyl chloride compounds may also participate in such reactions .
Physical and Chemical Properties Analysis
The second paper discusses the electrochemical behavior of a sulphonate group-functionalized 3,4-ethylenedioxythiophene monomer . This provides a clue that this compound might exhibit interesting electrochemical properties due to the presence of the sulphonyl group. Additionally, the polymer film produced from the monomer possesses cation-exchange properties, suggesting that the compound may also have similar properties .
Wissenschaftliche Forschungsanwendungen
Selective Sulphonylating Reagent
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride is relevant in the field of carbohydrate chemistry. It has been used as a selective sulphonylating reagent. For example, Mesitylenesulphonyl chloride (a related compound) has shown higher selectivity in reacting with one hydroxy-group of a vicinal diol compared to toluene-p-sulphonyl chloride, indicating its potential in selective functional group transformations in carbohydrate molecules (Creasey & Guthrie, 1974).
Synthesis of Poly(arylene ether sulphones)
This compound plays a role in the synthesis of poly(arylene ether sulphones). Several halogenophenylsulphonylphenols, which are intermediates in the synthesis of these polymers, have been prepared by reacting halogenoarylsulphonyl chlorides with diaryl carbonates under specific conditions. This showcases its utility in polymer chemistry and material science (Attwood et al., 1977).
Preparation and Characterisation in Organic Chemistry
In organic chemistry, the compound has been used for the preparation and characterisation of specific hydroxylamines and their derivatives. It has been involved in reactions yielding N-(diphenylphosphinoyl)hydroxylamine, showcasing its versatility in synthesizing complex organic molecules (Harger, 1983).
Metabolic Studies
There is also interest in the metabolism of related compounds in biological systems. For instance, the metabolism of Myleran, which forms 3-hydroxytetrahydrothiophene-1,1-dioxide, provides insights into the biological action and metabolic pathways of these compounds (Roberts & Warwick, 1961).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-1,1-dioxothiolane-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO5S2/c5-12(9,10)4-2-11(7,8)1-3(4)6/h3-4,6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMWFFLLVODHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406791 | |
| Record name | 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106508-20-7 | |
| Record name | 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)











